molecular formula C9H18O B7969975 cis-3,3,5-Trimethylcyclohexanol CAS No. 54352-41-9

cis-3,3,5-Trimethylcyclohexanol

Cat. No.: B7969975
CAS No.: 54352-41-9
M. Wt: 142.24 g/mol
InChI Key: BRRVXFOKWJKTGG-SFYZADRCSA-N
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Description

cis-3,3,5-Trimethylcyclohexanol: is an organic compound with the molecular formula C₉H₁₈O. It is a stereoisomer of 3,3,5-trimethylcyclohexanol, which exists in both cis and trans forms. This compound is known for its minty flavor and is used as a precursor in the synthesis of various industrial and pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-3,3,5-Trimethylcyclohexanol can be synthesized through the hydrogenation of isophorone. This process involves the reduction of isophorone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of heterogeneous catalytic processes. For example, the transesterification of anthranilates with mixtures of cis and trans 3,3,5-trimethylcyclohexanol can be carried out using calcium oxide and magnesium oxide-based catalysts under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: cis-3,3,5-Trimethylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve the use of hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, and substituted cyclohexanols .

Mechanism of Action

The mechanism of action of cis-3,3,5-trimethylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it affects hepatic cholesterol synthesis and bile flow by modulating enzymatic activities and lipid metabolism pathways .

Properties

IUPAC Name

(1S,5S)-3,3,5-trimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRVXFOKWJKTGG-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CC(C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047570
Record name rel-(1S,5S)-3,3,5-Trimethylcyclohexanol
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-48-2, 54352-41-9
Record name cis-3,3,5-Trimethylcyclohexanol
Source CAS Common Chemistry
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Record name 3,3,5-Trimethylcyclohexanol, cis-(+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,5-Trimethylcyclohexanol, (1S-cis)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel-
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Record name rel-(1S,5S)-3,3,5-Trimethylcyclohexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3,5,5-trimethylcyclohexan-1-ol
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Record name 3,3,5-TRIMETHYLCYCLOHEXANOL, CIS-(±)-
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Record name 3,3,5-TRIMETHYLCYCLOHEXANOL, (1S-CIS)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3,3,5-Trimethylcyclohexanol
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cis-3,3,5-Trimethylcyclohexanol
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cis-3,3,5-Trimethylcyclohexanol
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cis-3,3,5-Trimethylcyclohexanol
Reactant of Route 5
cis-3,3,5-Trimethylcyclohexanol
Reactant of Route 6
cis-3,3,5-Trimethylcyclohexanol

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